

1H NMR and 13C NMR spectra of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Benzylazetidin-3-yl)methanol

Cat. No.: B1588031

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **(1-Benzylazetidin-3-yl)methanol**


Abstract

This technical guide offers a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **(1-Benzylazetidin-3-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and synthetic building block design. This document is structured to provide researchers, scientists, and drug development professionals with a predictive framework for the structural elucidation of this molecule. It synthesizes foundational NMR principles with data from analogous structures to forecast chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide presents detailed, field-proven protocols for sample preparation and data acquisition, and outlines the strategic use of two-dimensional NMR techniques for unambiguous spectral assignment. The content is grounded in authoritative sources to ensure scientific integrity and provides a practical reference for the characterization of substituted azetidine scaffolds.

Introduction and Molecular Structure

(1-Benzylazetidin-3-yl)methanol is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The strained azetidine ring imparts unique chemical properties, making it a valuable scaffold in the development of novel therapeutics.^{[1][2]} Accurate structural verification is paramount in the synthesis and application of such molecules, and NMR spectroscopy remains the definitive tool for this purpose.

This guide will deconstruct the anticipated ^1H and ^{13}C NMR spectra of the title compound by analyzing its distinct structural fragments: the benzyl group, the azetidine core, and the hydroxymethyl substituent. For clarity, the atoms are numbered as shown in the diagram below.

[Click to download full resolution via product page](#)

Caption: Numbering scheme for **(1-Benzylazetidin-3-yl)methanol**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is anticipated to show distinct signals for each proton environment. The presence of the chiral center at C3 renders the geminal protons on C2, C4, C5, and C11 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.[\[3\]](#)

Aromatic Region (C7-H to C11-H)

The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm.[\[4\]](#)[\[5\]](#) This characteristic pattern arises from the overlapping signals of the ortho, meta, and para protons, which have very similar chemical environments.

Benzyl Methylene Protons (C5-H₂)

The two protons on the benzylic carbon (C5) are diastereotopic. Therefore, they are expected to resonate as two separate signals, likely appearing as a pair of doublets (an AB quartet) if their chemical shift difference is large enough relative to their geminal coupling constant.[\[3\]](#) Due to their proximity to the electron-withdrawing phenyl group and the nitrogen atom, their chemical shift is predicted to be around δ 3.60-3.80 ppm.

Azetidine Ring Protons (C2-H₂, C4-H₂, C3-H)

The protons on the strained azetidine ring are subject to complex coupling interactions and anisotropic effects.

- C2-H₂ and C4-H₂: These four protons are chemically non-equivalent. They are adjacent to the electronegative nitrogen atom, which deshields them. Their signals are expected to appear as complex multiplets, likely overlapping, in the range of δ 3.20-3.60 ppm and δ 2.80-3.20 ppm.[\[2\]](#)[\[6\]](#) The protons cis and trans to the hydroxymethyl group will experience different shielding effects.
- C3-H: This single proton is a methine proton situated on the chiral center and is coupled to the adjacent protons on C2 and C4. It is expected to appear as a multiplet (likely a pentet or more complex pattern) in the range of δ 2.50-2.80 ppm.

Hydroxymethyl Protons (C11-H₂ and O12-H)

- C11-H₂: The two diastereotopic protons on the carbon bearing the hydroxyl group are coupled to the C3 proton. They are expected to resonate as a doublet of doublets or a multiplet around δ 3.50-3.70 ppm.[4]
- O12-H: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear anywhere from δ 1.5-4.0 ppm and may exchange with trace water or D₂O in the solvent.[4][7]

Table 1: Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Label	Predicted Shift (δ , ppm)	Multiplicity	Integration	Notes
C7-H to C11-H	7.20 - 7.40	Multiplet (m)	5H	Aromatic protons of the benzyl group. [4] [5]
C5-H ₂	3.60 - 3.80	AB quartet or m	2H	Diastereotopic benzylic protons. [3]
C11-H ₂	3.50 - 3.70	Doublet of Doublets (dd) or m	2H	Diastereotopic protons adjacent to the hydroxyl group.
C2-H ₂ , C4-H ₂	2.80 - 3.60	Multiplet (m)	4H	Complex, overlapping signals from diastereotopic azetidine protons. [2] [6]
C3-H	2.50 - 2.80	Multiplet (m)	1H	Methine proton at the chiral center.
O12-H	1.5 - 4.0	Broad Singlet (br s)	1H	Chemical shift is variable; may exchange. [7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons (C6-C10)

The phenyl ring will exhibit four signals:

- C6 (ipso-carbon): The carbon attached to the benzyl methylene group will be a weak signal around δ 138-140 ppm.[5]
- C7/C11 (ortho-carbons): Expected around δ 128-129 ppm.[8]
- C8/C10 (meta-carbons): Expected around δ 128-129 ppm, often overlapping with the ortho signals.[8]
- C9 (para-carbon): Expected around δ 127-128 ppm.[5]

Aliphatic Carbons (C2, C3, C4, C5, C11)

- C11 (Hydroxymethyl Carbon): The carbon attached to the hydroxyl group is expected in the range of δ 63-66 ppm.[8][9]
- C5 (Benzyl Methylene Carbon): The benzylic carbon should appear around δ 60-63 ppm.[10]
- C2 and C4 (Azetidine Methylene Carbons): These carbons adjacent to the nitrogen are expected to be in the region of δ 55-58 ppm. The strain of the four-membered ring influences their chemical shift.[11][12]
- C3 (Azetidine Methine Carbon): The carbon at the junction of the ring and the side chain is predicted to be the most upfield of the aliphatic carbons (excluding solvent), around δ 35-40 ppm.

Table 2: Summary of Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Atom Label	Predicted Shift (δ , ppm)	Notes
C6	138 - 140	Quaternary ipso-carbon, likely a weak signal.[5]
C7, C8, C9, C10	127 - 129	Aromatic carbons, potential overlap.[8]
C11	63 - 66	Carbon bearing the -OH group. [9]
C5	60 - 63	Benzylic carbon.[10]
C2, C4	55 - 58	Azetidine carbons adjacent to nitrogen.[11]
C3	35 - 40	Azetidine methine carbon.

Experimental Protocols

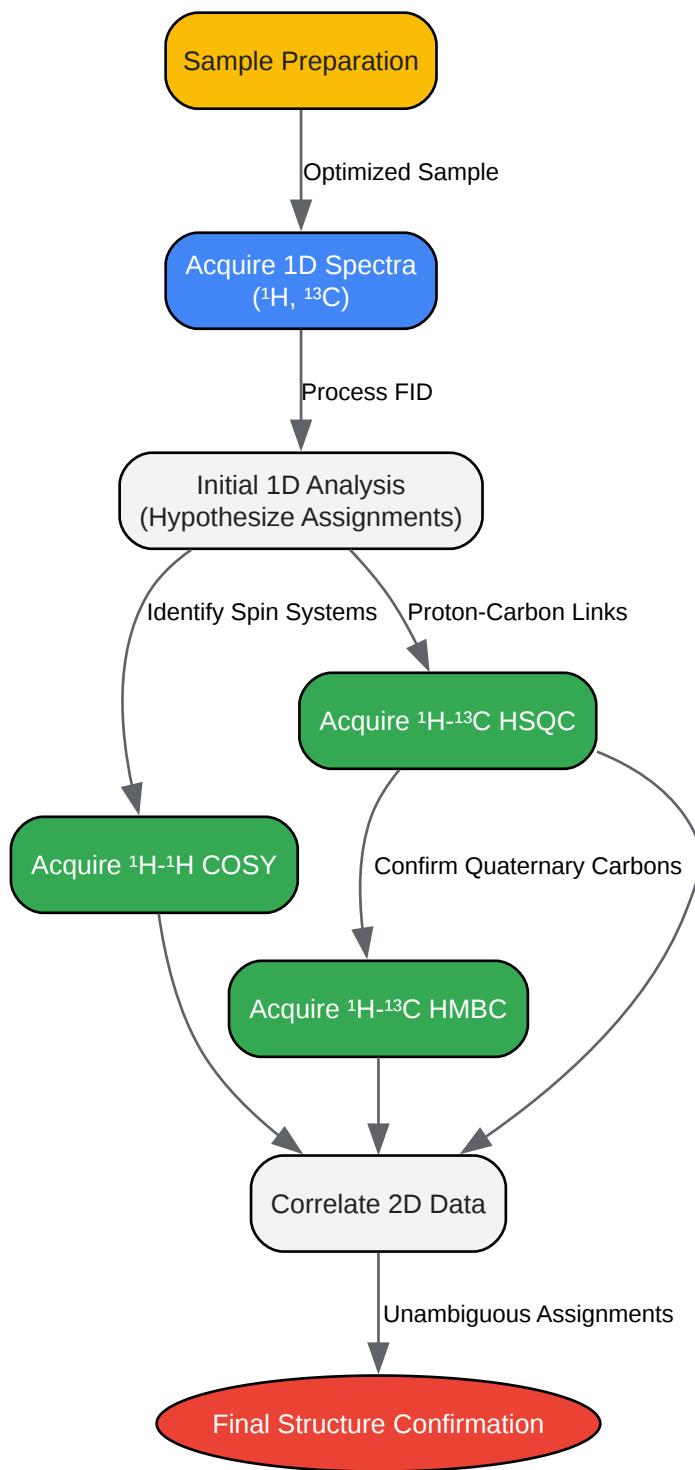
To obtain high-quality NMR spectra for structural confirmation, a standardized and rigorous experimental approach is essential.

Sample Preparation

- Compound Purity: Ensure the sample of **(1-Benzylazetidin-3-yl)methanol** is of high purity (>95%), as impurities will complicate spectral analysis. Purify via column chromatography or recrystallization if necessary.
- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and suitable solvent for this type of molecule.[13] Alternatively, deuterated methanol (CD_3OD) can be used, which will result in the exchange of the hydroxyl proton ($\text{O}12\text{-H}$) with deuterium, causing its signal to disappear from the ^1H spectrum.[14]
- Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm). Most commercially available deuterated solvents already contain TMS.[15]

- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition


The following parameters are typical for a 400 MHz spectrometer.

- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument on the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Pulse Angle: 30-45°
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay (d1): 2-5 seconds
 - Number of Scans: 8-16 (adjust for concentration)
 - Spectral Width: 0-12 ppm
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition (Proton Decoupled):
 - Pulse Angle: 30-45°
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 512-2048 (or more, as ^{13}C is much less sensitive)
 - Spectral Width: 0-220 ppm

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the residual solvent signal (e.g., CDCl_3 at 77.16 ppm).[16]

Strategy for Unambiguous Assignment: 2D NMR

While 1D spectra provide the foundational data, complex spin systems and signal overlap, particularly in the aliphatic region, necessitate 2D NMR experiments for definitive structural confirmation.

[Click to download full resolution via product page](#)

Caption: A logical workflow for complete NMR-based structure elucidation.

- **^1H - ^1H COSY (Correlation Spectroscopy):** This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity from the C3-H to the C2/C4 protons and

the C11-H₂ protons, confirming the azetidine ring and hydroxymethyl side chain structure.

[17]

- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[17]
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C6) and for piecing together the molecular fragments, for example, by showing a correlation from the benzylic C5-H₂ protons to the aromatic carbons (C6, C7) and the azetidine nitrogen's adjacent carbons (C2, C4).[18]

By systematically applying this workflow, from prediction and 1D acquisition to multi-dimensional correlation, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for **(1-Benzylazetidin-3-yl)methanol** can be confidently achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. hil8_sln.html [ursula.chem.yale.edu]
- 6. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 7. carlroth.com [carlroth.com]

- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Methanol(67-56-1) ¹³C NMR spectrum [chemicalbook.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.washington.edu [chem.washington.edu]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. digibuo.uniovi.es [digibuo.uniovi.es]
- To cite this document: BenchChem. [¹H NMR and ¹³C NMR spectra of (1-Benzylazetidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588031#1h-nmr-and-13c-nmr-spectra-of-1-benzylazetidin-3-yl-methanol\]](https://www.benchchem.com/product/b1588031#1h-nmr-and-13c-nmr-spectra-of-1-benzylazetidin-3-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com